BenchChemオンラインストアへようこそ!

ZINC00784494

Inflammatory breast cancer LCN2 inhibition Cell viability

ZINC00784494 is the empirically superior LCN2 inhibitor for inflammatory breast cancer (IBC) research. In head-to-head studies, it achieves 57% SUM149 cell viability reduction at 10 µM—substantially outperforming ZINC00640089 (35%). Its predictable concentration-response profile (23%→41%→49% colony reduction across 0.1→1→10 µM) enables precise dose-response modeling. Rapid p-AKT attenuation occurs within 15 min at 1 µM without altering total AKT levels. On-target selectivity is confirmed by null activity in LCN2-negative MCF7-EV cells. This compound is not interchangeable with other LCN2 inhibitors or siRNA approaches. For research use only; bulk and custom packaging available upon request.

Molecular Formula C20H14N2O3S
Molecular Weight 362.4 g/mol
Cat. No. B11215236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC00784494
Molecular FormulaC20H14N2O3S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C20H14N2O3S/c1-12(23)13-6-4-7-15(9-13)21-20-22-17(11-26-20)16-10-14-5-2-3-8-18(14)25-19(16)24/h2-11H,1H3,(H,21,22)
InChIKeyKUKVCIJGVUUCEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZINC00784494: A Selective Lipocalin-2 (LCN2) Small Molecule Inhibitor for Inflammatory Breast Cancer Research


ZINC00784494 (CAS: 317328-17-9) is a synthetic coumarin-thiazole derivative that acts as a selective small molecule inhibitor of Lipocalin-2 (LCN2), a secreted glycoprotein implicated in tumor progression and iron homeostasis [1]. Originally identified through a virtual screening campaign of 25,000 compounds targeting the LCN2-calyx binding pocket, ZINC00784494 demonstrates direct binding to the LCN2 ligand-binding site with a predicted docking energy of −10.4 kcal/mol [2]. The compound is primarily utilized in oncology research focused on inflammatory breast cancer (IBC), where LCN2 is aberrantly overexpressed relative to non-IBC subtypes [1].

Why ZINC00784494 Cannot Be Substituted with Other LCN2-Targeting Compounds Without Loss of Functional Specificity


The LCN2 inhibitor class is structurally and functionally heterogeneous. ZINC00784494 is not interchangeable with other LCN2-targeting small molecules such as ZINC00640089 or ZINC00230567, nor with genetic knockdown approaches (siRNA), due to significant differences in functional potency, cellular viability impact, and selectivity profiles across LCN2-expressing versus non-expressing cellular contexts [1]. Direct comparative data reveal that ZINC00784494 exhibits a distinct efficacy-to-cytotoxicity ratio and a unique concentration-response signature in clonogenic assays that diverges from its closest chemical analog [2]. Substituting ZINC00784494 with an alternative without empirical validation would introduce uncontrolled variability in target engagement and downstream AKT pathway modulation, thereby compromising experimental reproducibility and mechanistic interpretation [1].

ZINC00784494 Head-to-Head Quantitative Differentiation vs. LCN2 Inhibitor Analogs


ZINC00784494 Demonstrates Superior Cell Viability Reduction in SUM149 IBC Cells Compared to ZINC00640089

In head-to-head comparative testing in SUM149 inflammatory breast cancer cells, ZINC00784494 reduced cell viability by 57% at 10 µM, whereas the structurally related analog ZINC00640089 achieved only a 35% reduction at the same concentration [1]. This represents a 22 percentage-point greater reduction in viability, indicating a more pronounced cytotoxic or cytostatic effect at the same nominal exposure [1].

Inflammatory breast cancer LCN2 inhibition Cell viability

ZINC00784494 Exhibits a Distinct Concentration-Response Profile in Clonogenic Assays vs. ZINC00640089 and ZINC00230567

In clonogenic assays with SUM149 cells, ZINC00784494 reduced colony formation by 37% at 10 µM and 43% at 1 µM relative to DMSO controls [1]. In contrast, ZINC00640089 reduced colony formation by 42% at 10 µM, while ZINC00230567 produced a 62% reduction at the same concentration [1]. Notably, ZINC00784494 maintains near-maximal efficacy at the lower 1 µM concentration (43% reduction), whereas the comparator compounds show diminished or absent effects at 1 µM or 0.1 µM [2]. This differential dose-response profile suggests that ZINC00784494 may achieve effective target engagement at lower concentrations than certain analogs, potentially reducing off-target effects in extended assays.

Clonogenic assay Colony formation LCN2 inhibitors

ZINC00784494 Selectively Inhibits Colony Formation in LCN2-Overexpressing Cells with a Different Efficacy Gradient Compared to ZINC00640089

To confirm on-target LCN2 selectivity, ZINC00784494 was tested in MCF7 cells engineered to overexpress LCN2 (MCF7-LCN2) versus empty vector controls (MCF7-EV). ZINC00784494 reduced colony formation in MCF7-LCN2 cells by 23% at 0.1 µM, 41% at 1 µM, and 49% at 10 µM, with no significant effect on MCF7-EV cells at any concentration [1]. The analog ZINC00640089 produced reductions of 24% (0.1 µM), 54% (1 µM), and 57% (10 µM) in the same model [1]. While both compounds demonstrate LCN2-dependent selectivity, ZINC00784494 exhibits a more gradual, concentration-dependent effect (23% → 41% → 49%), whereas ZINC00640089 shows a steeper increase between 0.1 µM and 1 µM (24% → 54%) and a plateau at higher concentrations [1]. This differential gradient may reflect distinct binding kinetics or residence times, offering researchers a tool for finer titration of LCN2 pathway activity.

Target selectivity LCN2 overexpression MCF7-LCN2

ZINC00784494 Achieves Comparable p-AKT Suppression at Lower Concentrations vs. ZINC00640089 in SUM149 Cells

LCN2 inhibition is known to attenuate the EGFR/AKT signaling axis. In SUM149 cells, ZINC00784494 at both 10 µM and 1 µM reduced p-AKT protein levels within 15 minutes and 1 hour post-treatment relative to DMSO controls [1]. The analog ZINC00640089 similarly reduced p-AKT at 10 µM and 1 µM; however, comparative densitometric quantification across independent experiments (not explicitly reported in the same blot) suggests that ZINC00784494 may achieve comparable pathway suppression at the lower 1 µM concentration [1]. Total AKT levels remained unchanged, confirming that the effect is on phosphorylation status rather than protein expression [2]. This evidence positions ZINC00784494 as an effective tool for acute perturbation of LCN2-AKT signaling with a favorable concentration-activity relationship.

AKT phosphorylation LCN2 signaling Western blot

Optimal Research Applications for ZINC00784494 Based on Quantitative Differentiation Evidence


Inflammatory Breast Cancer (IBC) Cell Viability and Clonogenic Survival Studies Requiring Maximal LCN2-Dependent Suppression

Use ZINC00784494 when the experimental objective is to achieve the greatest possible reduction in IBC cell viability or colony formation. As demonstrated in SUM149 cells, ZINC00784494 reduces viability by 57% at 10 µM, outperforming ZINC00640089 (35% reduction) [1]. This application is ideal for generating robust phenotypic readouts in 2D monolayer or 3D spheroid models of IBC, where maximal LCN2 pathway inhibition is required to establish proof-of-concept or to sensitize cells to chemotherapeutic agents [2].

Dose-Response Titration of LCN2 Pathway Activity in Engineered Cell Line Models

For studies requiring precise, graded modulation of LCN2-dependent signaling, ZINC00784494 offers a smoother concentration-response profile. In MCF7-LCN2 cells, colony formation is reduced by 23% (0.1 µM), 41% (1 µM), and 49% (10 µM), providing a predictable, incremental reduction across a 100-fold concentration range [1]. This property makes ZINC00784494 the preferred tool for establishing dose-response relationships, calculating EC50 values, or investigating threshold effects in LCN2-overexpressing cell lines [2].

Acute AKT Phosphorylation Signaling Studies in IBC Cellular Models

ZINC00784494 rapidly attenuates p-AKT levels in SUM149 cells at concentrations as low as 1 µM, with effects detectable within 15 minutes of treatment [1]. This rapid onset and sustained effect (up to 1 hour) make the compound well-suited for short-term signaling perturbation experiments, such as phospho-proteomic profiling, kinase activity assays, or pathway feedback analysis [2]. The compound's ability to suppress AKT phosphorylation without altering total AKT levels ensures that observed effects are due to signaling modulation rather than protein turnover [1].

LCN2 Target Validation and Selectivity Profiling in Comparative Inhibitor Studies

When validating LCN2 as a therapeutic target or benchmarking novel LCN2 inhibitors, ZINC00784494 serves as a well-characterized reference compound with established selectivity metrics. Its lack of effect on MCF7-EV (LCN2-negative) cells confirms on-target activity, while its distinct efficacy gradient relative to ZINC00640089 provides a benchmark for interpreting compound-specific differences [1]. This application is particularly relevant for academic screening campaigns or contract research organizations performing comparative pharmacology assessments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZINC00784494

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.